molecular formula C13H11ClN2O2 B1414961 3-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)benzamide CAS No. 1041525-50-1

3-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)benzamide

Cat. No. B1414961
M. Wt: 262.69 g/mol
InChI Key: WUMLRIYKDUNQTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)benzamide” is a chemical compound with the empirical formula C13H11ClN2O2 . It is a benzamide derivative. The compound is provided as a solid .


Molecular Structure Analysis

The SMILES string of the compound is O=C(NCC1=CN=CC=C1)C2=CC(Cl)=C(O)C=C2 . This indicates that the compound contains a benzamide group with a chlorine atom and a hydroxy group on the benzene ring, and a pyridin-3-ylmethyl group attached to the nitrogen atom of the amide group .


Physical And Chemical Properties Analysis

The compound is a solid . Its molecular weight is 262.69 g/mol . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.

Scientific Research Applications

Crystal Structure Analysis

One of the scientific applications of compounds related to 3-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)benzamide includes crystal structure analysis. For instance, a study conducted by Artheswari, Maheshwaran, and Gautham (2019) examined the crystal structure of a N-(pyridin-2-ylmethyl)benzamide derivative. This research highlights the importance of crystallography in understanding the structural properties of such compounds, which is crucial in various fields like drug design and material science (Artheswari, Maheshwaran, & Gautham, 2019).

Synthesis and Process Improvement

Dian (2010) focused on the synthesis of a related compound, 2-hydroxy-N-(pyridin-4-yl)benzamide, exploring the effects of different reaction conditions on product yield. This research contributes to process improvement in the synthesis of similar compounds, thereby enhancing efficiency and yield in chemical manufacturing (Dian, 2010).

Photoluminescence and Material Properties

Compounds with a similar structure demonstrate interesting photoluminescence properties. Srivastava et al. (2017) investigated compounds that exhibited luminescent properties in solution and solid states, forming nano-aggregates with enhanced emission in specific solvent conditions. This research is significant in the development of materials with specific optical properties, potentially useful in sensors and optoelectronic devices (Srivastava et al., 2017).

Antibacterial Activity

Research on the antibacterial activity of N-(3-Hydroxy-2-pyridyl)benzamides was conducted by Mobinikhaledi et al. (2006). They synthesized various derivatives and tested their activity against different bacteria. This indicates the potential use of such compounds in developing new antibacterial agents (Mobinikhaledi et al., 2006).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . This means it can be harmful if swallowed and causes eye irritation. Precautionary measures include avoiding ingestion and eye contact .

properties

IUPAC Name

3-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2/c14-11-6-10(3-4-12(11)17)13(18)16-8-9-2-1-5-15-7-9/h1-7,17H,8H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUMLRIYKDUNQTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=CC(=C(C=C2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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